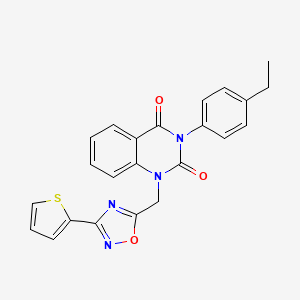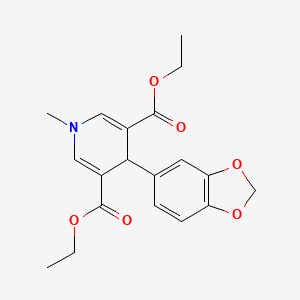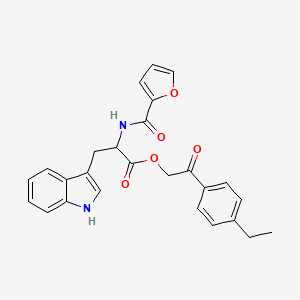![molecular formula C23H18BrClN2O3 B11203453 2-[6-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-2,3,4,5-tetrahydropyrimidin-4-yl]-4-chlorophenol](/img/structure/B11203453.png)
2-[6-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-2,3,4,5-tetrahydropyrimidin-4-yl]-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-2,3,4,5-tetrahydropyrimidin-4-yl]-4-chlorophenol is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromophenyl group, a tetrahydropyrimidine ring, and a chlorophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-2,3,4,5-tetrahydropyrimidin-4-yl]-4-chlorophenol typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The tetrahydropyrimidine ring is then formed via a cyclization reaction, and finally, the chlorophenol group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-2,3,4,5-tetrahydropyrimidin-4-yl]-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and chlorophenol sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-[6-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-2,3,4,5-tetrahydropyrimidin-4-yl]-4-chlorophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[6-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-2,3,4,5-tetrahydropyrimidin-4-yl]-4-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
Compared to similar compounds, 2-[6-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-2,3,4,5-tetrahydropyrimidin-4-yl]-4-chlorophenol is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the tetrahydropyrimidine ring, in particular, sets it apart from other benzodioxole derivatives, potentially leading to unique interactions with molecular targets and novel applications in various fields.
Properties
Molecular Formula |
C23H18BrClN2O3 |
|---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-1,2,5,6-tetrahydropyrimidin-6-yl]-4-chlorophenol |
InChI |
InChI=1S/C23H18BrClN2O3/c24-15-4-1-13(2-5-15)23-26-18(14-3-8-21-22(9-14)30-12-29-21)11-19(27-23)17-10-16(25)6-7-20(17)28/h1-10,19,23,27-28H,11-12H2 |
InChI Key |
LNGMKWBKWIUQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(N=C1C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Br)C5=C(C=CC(=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B11203393.png)
![N-(2-Chloro-4-methylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11203413.png)
![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate](/img/structure/B11203416.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11203419.png)
![2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11203424.png)
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11203432.png)
![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11203443.png)
![7-(5-Bromo-2-fluorophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11203444.png)
![1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)-](/img/structure/B11203446.png)



